molecular formula C6H4FNO4S2 B075318 N-Fluoro-O-benzenedisulfonimide CAS No. 1344-80-5

N-Fluoro-O-benzenedisulfonimide

Cat. No.: B075318
CAS No.: 1344-80-5
M. Wt: 237.2 g/mol
InChI Key: ILXAULYORNMOAX-UHFFFAOYSA-N
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Description

N-Fluoro-O-benzenedisulfonimide is a versatile and widely used reagent in organic synthesis. It is known for its ability to introduce fluorine atoms into organic molecules, making it a valuable tool in the field of fluorine chemistry. This compound is particularly useful for electrophilic fluorination reactions, where it acts as a source of electrophilic fluorine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Fluoro-O-benzenedisulfonimide can be synthesized through several methods. One common approach involves the reaction of O-benzenedisulfonimide with a fluorinating agent such as elemental fluorine or a fluorine-containing compound. The reaction typically takes place in an organic solvent under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize side reactions and by-products .

Chemical Reactions Analysis

Types of Reactions

N-Fluoro-O-benzenedisulfonimide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically require the presence of a catalyst, such as palladium or other transition metals, to facilitate the reaction. Common solvents used include dichloromethane, acetonitrile, and dimethylformamide .

Major Products Formed

The major products formed from reactions with this compound include fluorinated aromatic and aliphatic compounds, as well as aminated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of N-Fluoro-O-benzenedisulfonimide involves the transfer of a fluorine atom to the target molecule. This process typically proceeds through an electrophilic substitution mechanism, where the fluorine atom replaces a hydrogen atom or another substituent on the target molecule. The presence of a catalyst, such as palladium, can facilitate this process by stabilizing the intermediate species and lowering the activation energy of the reaction .

Comparison with Similar Compounds

N-Fluoro-O-benzenedisulfonimide is part of a class of electrophilic fluorinating agents that includes compounds such as N-fluorobenzenesulfonimide, N-fluorocamphorsultam, and N-fluorobinaphthyldisulfonimide . Compared to these similar compounds, this compound offers unique advantages in terms of stability, ease of handling, and reactivity. It is less toxic and more stable than elemental fluorine, making it a safer and more practical choice for many applications .

List of Similar Compounds

This compound stands out due to its versatility and effectiveness in a wide range of chemical transformations, making it an invaluable reagent in both academic and industrial research.

Properties

IUPAC Name

2-fluoro-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO4S2/c7-8-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXAULYORNMOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)S(=O)(=O)N(S2(=O)=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565505
Record name 2-Fluoro-1H-1lambda~6~,3lambda~6~,2-benzodithiazole-1,1,3,3(2H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344-80-5
Record name 2-Fluoro-1H-1lambda~6~,3lambda~6~,2-benzodithiazole-1,1,3,3(2H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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